molecular formula C12H16N2O2 B13197420 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole

3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole

Cat. No.: B13197420
M. Wt: 220.27 g/mol
InChI Key: HUHDUNBASAFKGR-UHFFFAOYSA-N
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Description

3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of a suitable indole precursor followed by alkylation to introduce the diethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and alkyl halides for the alkylation step.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

    3,3-Diethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical properties.

    7-Nitro-2,3-dihydro-1H-indole: Lacks the diethyl groups, affecting its reactivity and applications.

    3,3-Diethyl-1H-indole: Does not have the dihydro structure, leading to variations in stability and reactivity.

Uniqueness: 3,3-Diethyl-7-nitro-2,3-dihydro-1H-indole is unique due to the presence of both diethyl and nitro groups, which impart distinct chemical and biological properties. Its combination of substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3,3-diethyl-7-nitro-1,2-dihydroindole

InChI

InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-9(12)6-5-7-10(11)14(15)16/h5-7,13H,3-4,8H2,1-2H3

InChI Key

HUHDUNBASAFKGR-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=CC=C2[N+](=O)[O-])CC

Origin of Product

United States

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